Cas no 1082363-22-1 (4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal)

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal 化学的及び物理的性質
名前と識別子
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- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal
- 1082363-22-1
- EN300-1830466
-
- インチ: 1S/C12H14O3/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-6,9H,1-3,7-8H2
- InChIKey: FFOGZLSULGBJCO-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC(=CC1=2)CCCC=O
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.5Ų
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830466-1.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1830466-0.05g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1830466-5.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1830466-10.0g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1830466-10g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1830466-1g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1830466-0.1g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1830466-5g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1830466-0.5g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1830466-0.25g |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal |
1082363-22-1 | 0.25g |
$1170.0 | 2023-09-19 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanalに関する追加情報
Professional Introduction to Compound with CAS No. 1082363-22-1 and Product Name: 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal
Compound with the CAS number 1082363-22-1 and the product name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a benzodioxin moiety, which is known for its role in various pharmacological contexts, particularly in the development of drugs targeting neurological and cardiovascular disorders.
The 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal moiety itself is a key feature that contributes to the compound's unique chemical properties. This structural unit is characterized by its ability to interact with biological targets in a manner that is both specific and potent. The butanal part of the molecule introduces a reactive aldehyde group, which can participate in various chemical reactions, including condensation reactions with amino acids or other nucleophiles, thereby facilitating the synthesis of more complex molecules.
Recent research in the field of medicinal chemistry has highlighted the importance of benzodioxin derivatives in the development of new therapeutic agents. Studies have demonstrated that these compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. The benzodioxin core is particularly noteworthy for its ability to modulate neurotransmitter systems, making it a promising candidate for the treatment of neurological disorders such as epilepsy and depression.
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal involves a series of well-defined chemical steps that require precise control over reaction conditions. The process typically begins with the preparation of the benzodioxin scaffold through cyclization reactions involving appropriately substituted phenolic compounds. Subsequent functionalization steps introduce the butanal moiety, often through aldol condensation or similar reactions. The use of advanced synthetic techniques ensures high yields and purity, which are critical for pharmaceutical applications.
In terms of biological activity, preliminary studies on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal have shown encouraging results. The compound has been found to interact with various enzymes and receptors in vitro, suggesting potential therapeutic benefits. For instance, it may inhibit enzymes involved in inflammation or modulate receptors that are implicated in pain perception. These findings are supported by computational modeling studies that predict favorable binding affinities between the compound and its target proteins.
The pharmacokinetic properties of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal are also an important consideration in its development as a drug candidate. Research has indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for systemic administration. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
One of the most exciting aspects of this compound is its potential for further derivatization to create novel analogs with enhanced biological activity or improved pharmacokinetic properties. By modifying various parts of the molecule, researchers can fine-tune its interactions with biological targets and optimize its therapeutic profile. This approach aligns with current trends in drug discovery where structure-based design plays a crucial role in developing next-generation pharmaceuticals.
The role of computational chemistry in the study of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations provide valuable insights into the compound's behavior at both molecular and atomic levels. These techniques help researchers understand how the compound interacts with biological targets and predict its potential side effects.
Future research directions for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal include exploring its efficacy in animal models of disease and conducting clinical trials to assess its safety and efficacy in humans. Such studies are essential for validating its therapeutic potential and moving it closer to clinical application. Collaborations between academic researchers and industry scientists will be crucial in driving these efforts forward.
In conclusion,4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanal represents a promising candidate for further development as a therapeutic agent. Its unique structure,benzodioxin core,and reactive aldehyde group make it an attractive target for medicinal chemistry innovation. With continued research and development,this compound has the potential to contribute significantly to advancements in human health.
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